
Ethyl 7-(2-formyl-5-oxopyrrolidin-1-YL)heptanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate is a chemical compound characterized by the presence of a pyrrolidine ring, a formyl group, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate typically involves the formation of the pyrrolidine ring followed by the introduction of the formyl and ester groups. One common method involves the reaction of heptanoic acid with ethyl alcohol in the presence of a catalyst to form ethyl heptanoate. This intermediate can then undergo further reactions to introduce the pyrrolidine ring and formyl group under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification reactions followed by specific functional group modifications. The use of biocatalysts, such as specific bacterial strains, can also be employed to achieve high enantioselectivity and yield .
化学反応の分析
Types of Reactions: Ethyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products:
- Oxidation of the formyl group yields carboxylic acids.
- Reduction of the formyl group yields alcohols.
- Substitution reactions can yield various esters or amides depending on the nucleophile used .
科学的研究の応用
Ethyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes, potentially inhibiting or modifying their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
- Ethyl 2-(2-oxopyrrolidin-1-yl)acetate
- Ethyl 2-(2-oxopyrrolidin-1-yl)butyrate
- Ethyl 2-(2-oxopyrrolidin-1-yl)propanoate
Comparison: Ethyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate is unique due to the presence of a longer heptanoate chain and a formyl group, which can significantly influence its reactivity and biological activity compared to shorter-chain analogs. The longer chain can affect the compound’s solubility and interaction with biological membranes, potentially enhancing its efficacy in certain applications .
特性
CAS番号 |
61502-87-2 |
|---|---|
分子式 |
C14H23NO4 |
分子量 |
269.34 g/mol |
IUPAC名 |
ethyl 7-(2-formyl-5-oxopyrrolidin-1-yl)heptanoate |
InChI |
InChI=1S/C14H23NO4/c1-2-19-14(18)7-5-3-4-6-10-15-12(11-16)8-9-13(15)17/h11-12H,2-10H2,1H3 |
InChIキー |
VFURZFXINHLLBT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCCCCCN1C(CCC1=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2,4,6-Trimethylphenyl)-8,8a-dihydro-3aH-indeno[1,2-d][1,2]oxazole](/img/structure/B14587122.png)
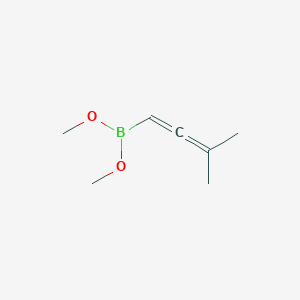
![6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14587126.png)
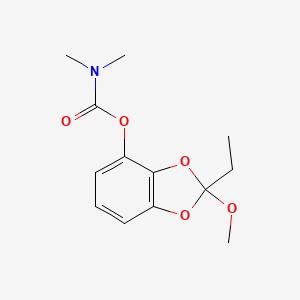
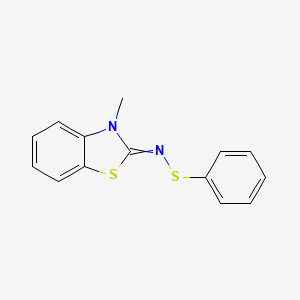

![10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one](/img/structure/B14587142.png)
![N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid](/img/structure/B14587148.png)
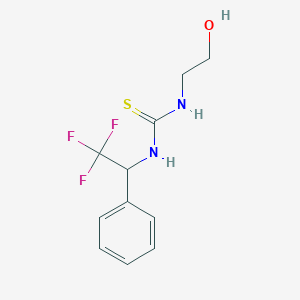
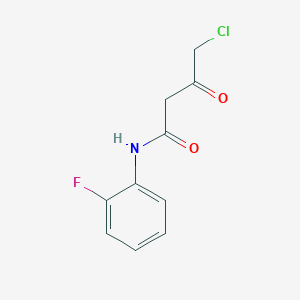
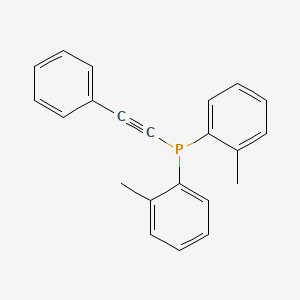
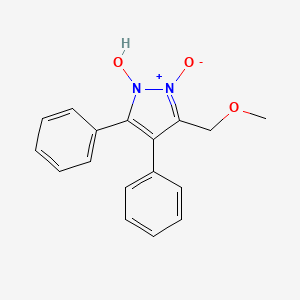
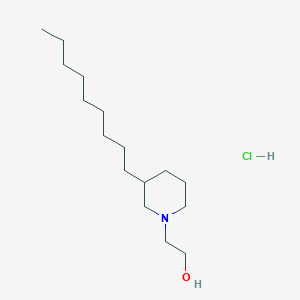
![2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one](/img/structure/B14587190.png)
